10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one
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Overview
Description
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one is a complex organic compound with the molecular formula C42H28O2 and a molecular weight of 564.671 g/mol . This compound is characterized by its intricate structure, which includes multiple anthracene units, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one typically involves the use of anthracene as a precursor . The synthetic route includes several steps, such as the formation of intermediate compounds through reactions with phenylglyoxal hydrate and other reagents . The reaction conditions often involve the use of solvents like dichloromethane and purification through silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional ketone or hydroxyl groups, while reduction could produce more saturated derivatives .
Scientific Research Applications
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one has several applications in scientific research:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: It can be employed in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
The mechanism of action of 10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one involves its interaction with molecular targets through π-conjugation and steric hindrance. These interactions can influence the thermal, photophysical, and electroluminescence properties of the compound . The compound’s ability to restrict intramolecular π-conjugation and introduce steric hindrance helps suppress π–π stacking interactions, leading to efficient blue emission in OLED applications .
Comparison with Similar Compounds
Similar Compounds
10-(2-Oxo-2-phenylethylidene)-10H-anthracen-9-one: This compound has similar structural features and is used in similar applications.
Sennidin B: Another anthracene derivative with applications in biological research
Uniqueness
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one is unique due to its multiple anthracene units, which provide enhanced photophysical properties and make it particularly suitable for use in advanced electronic materials like OLEDs .
Properties
CAS No. |
31150-80-8 |
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Molecular Formula |
C42H28O2 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one |
InChI |
InChI=1S/C42H28O2/c43-41-33-21-9-5-17-29(33)39(30-18-6-10-22-34(30)41)37-25-13-1-2-14-26(25)38(28-16-4-3-15-27(28)37)40-31-19-7-11-23-35(31)42(44)36-24-12-8-20-32(36)40/h1-24,37-40H |
InChI Key |
GEQZEEGBPGEPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C(C2=C1)C4C5=CC=CC=C5C(=O)C6=CC=CC=C46)C7C8=CC=CC=C8C(=O)C9=CC=CC=C79 |
Origin of Product |
United States |
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